4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-4 is a benzamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of neurodegeneration, and the inhibition of fungal growth. 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its high yield and relatively simple synthesis method. 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide is also stable and can be stored for long periods of time. One limitation of using 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for the research and development of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide. One direction is the exploration of its potential applications in other fields, such as cardiovascular disease and autoimmune disorders. Another direction is the development of more potent and selective analogs of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide for specific applications. Additionally, the mechanism of action of 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide could be further elucidated to better understand its biochemical and physiological effects.
Scientific Research Applications
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In antifungal activity, 4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to inhibit the growth of various fungi, including Candida albicans.
properties
IUPAC Name |
4-benzoyl-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-19-13-18(14-20(28-2)22(19)29-3)24-23(26)17-11-9-16(10-12-17)21(25)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVIGSCGOMIAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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